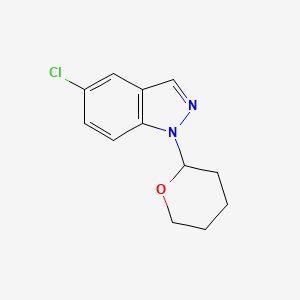
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a chemical compound with the molecular formula C11H12ClN3O. It is known for its unique structure, which includes a chloro-substituted indazole ring fused with a tetrahydropyran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands out due to its unique indazole structure fused with a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
5-chloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13ClN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
Clé InChI |
PFTJVNMNBGTQEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=C(C=C3)Cl)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


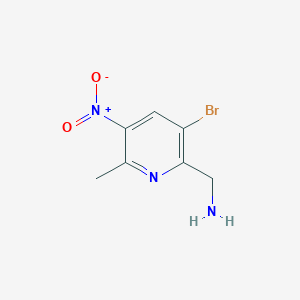
![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
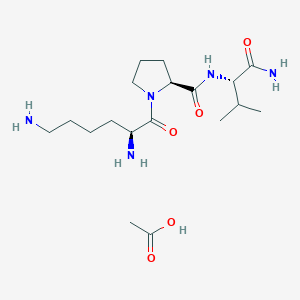

![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
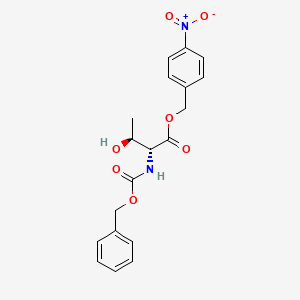

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)
![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)
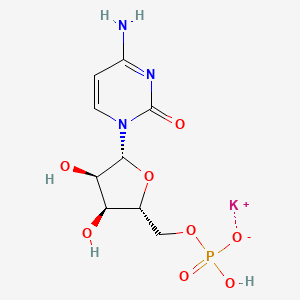

![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
